![molecular formula C21H23FN2O2 B3862162 N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine](/img/structure/B3862162.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine, also known as AG-221, is a small molecule inhibitor that targets isocitrate dehydrogenase 2 (IDH2) mutations. IDH2 mutations are commonly found in acute myeloid leukemia (AML) patients and have been linked to the development and progression of the disease. AG-221 has been shown to be effective in preclinical studies and is currently being tested in clinical trials.
Mecanismo De Acción
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine works by selectively targeting IDH2 mutations and inhibiting the production of 2-HG. IDH2 mutations result in the production of a mutant form of the IDH2 enzyme, which converts isocitrate to 2-HG instead of alpha-ketoglutarate. N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine binds to the mutant IDH2 enzyme and prevents it from producing 2-HG, which can lead to the differentiation and apoptosis of AML cells.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine has been shown to inhibit the production of 2-HG in AML cells with IDH2 mutations. This can lead to the differentiation and apoptosis of AML cells, as well as the restoration of normal cellular metabolism. N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine has also been shown to be selective for IDH2 mutations, with little to no effect on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine in lab experiments is its selectivity for IDH2 mutations, which allows for the specific targeting of AML cells with these mutations. However, one limitation is that N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine may not be effective in AML patients without IDH2 mutations. Additionally, the effectiveness of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine may be limited by the development of resistance in AML cells.
Direcciones Futuras
For research on N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine include the evaluation of its efficacy in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine in AML patients. Other potential applications of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine include the treatment of other types of cancer with IDH2 mutations, such as cholangiocarcinoma and glioma.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine has been extensively studied for its potential use in the treatment of AML. Preclinical studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine is able to selectively target IDH2 mutations and inhibit the production of the oncometabolite 2-hydroxyglutarate (2-HG), which is known to contribute to the development and progression of AML. Clinical trials are currently underway to evaluate the safety and efficacy of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethyl-2-quinolinamine in AML patients with IDH2 mutations.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethylquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O2/c1-14-11-21(23-18-13-16(22)6-7-17(14)18)24(2)10-9-15-5-8-19(25-3)20(12-15)26-4/h5-8,11-13H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQYSSSIAHQHKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)F)N(C)CCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-N,4-dimethylquinolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



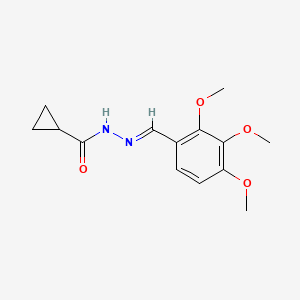
![1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)-2-furyl]-2-propen-1-one](/img/structure/B3862092.png)
![2-ethoxy-4-{2-[(4-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3862097.png)
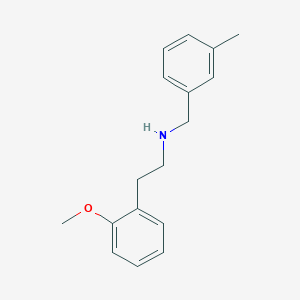
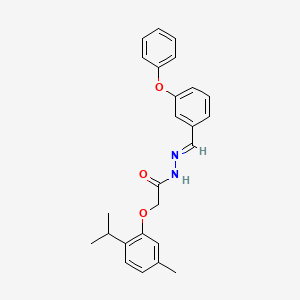
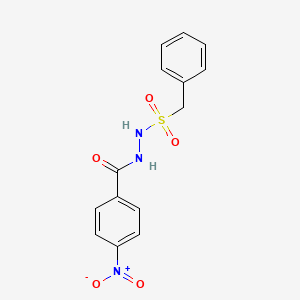
![1-(5-bromo-2-thienyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B3862121.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3862127.png)
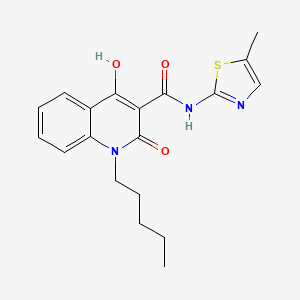
![4-{2-[2-(3-chlorophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B3862147.png)
![2-(1-cyclopentyl-4-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B3862149.png)
![2-[2-(4-ethoxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3862175.png)

![2-(1H-benzimidazol-2-yl)-3-[4-(diethylamino)-2-isopropoxyphenyl]acrylonitrile](/img/structure/B3862180.png)